Bienvenue dans la boutique en ligne BenchChem!

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Lipophilicity Drug-likeness ADME prediction

(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one (CAS 848763-66-6, PubChem CID is a synthetic thiazole-piperazine hybrid featuring a 3,4-dimethoxybenzylidene moiety at the 5-position and an o-tolyl-substituted piperazine at the 2-position of the thiazol-4(5H)-one core. It belongs to the class of 5-arylidene-2-(4-arylpiperazin-1-yl)thiazol-4(5H)-ones, a scaffold explored for anticancer, antinociceptive, and acetylcholinesterase inhibitory activities.

Molecular Formula C23H25N3O3S
Molecular Weight 423.53
CAS No. 848763-66-6
Cat. No. B2718482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
CAS848763-66-6
Molecular FormulaC23H25N3O3S
Molecular Weight423.53
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)OC)OC)S3
InChIInChI=1S/C23H25N3O3S/c1-16-6-4-5-7-18(16)25-10-12-26(13-11-25)23-24-22(27)21(30-23)15-17-8-9-19(28-2)20(14-17)29-3/h4-9,14-15H,10-13H2,1-3H3/b21-15+
InChIKeyOTFPPVRVIDAFJO-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Data Sheet for (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS 848763-66-6


(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one (CAS 848763-66-6, PubChem CID 2024331) is a synthetic thiazole-piperazine hybrid featuring a 3,4-dimethoxybenzylidene moiety at the 5-position and an o-tolyl-substituted piperazine at the 2-position of the thiazol-4(5H)-one core [1]. It belongs to the class of 5-arylidene-2-(4-arylpiperazin-1-yl)thiazol-4(5H)-ones, a scaffold explored for anticancer, antinociceptive, and acetylcholinesterase inhibitory activities [2]. The compound is supplied as a research-grade solid with purity ≥95%, molecular formula C23H25N3O3S, and molecular weight 423.5 g/mol [1].

Evidence-Based Rationale Against Blind Substitution of 5-Benzylidene-2-(piperazin-1-yl)thiazol-4(5H)-one Analogs


The 5-benzylidene-2-(piperazin-1-yl)thiazol-4(5H)-one chemotype is highly sensitive to substitution patterns on both the arylidene and the piperazine N-aryl rings. Within this scaffold, even minor modifications—such as shifting a methyl group from the ortho to the para position on the piperazine phenyl ring—have been shown to result in divergent antinociceptive potency and differential opioidergic reversal by naloxone in animal models [1]. Consequently, generic replacement of CAS 848763-66-6 with its para-tolyl, benzyl, or phenylpiperazine analogs cannot be assumed to preserve target engagement or functional activity, making compound-specific procurement critical for reproducible research.

Quantitative Differentiation of (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one vs. Closest Analogs


Ortho vs. Para Tolyl Substitution: XLogP and Predicted Permeability Shift

The ortho-tolyl substitution in CAS 848763-66-6 produces a lower predicted lipophilicity (XLogP3-AA = 4.4) compared to its para-tolyl analog (CAS 844663-28-1, predicted XLogP ≈ 4.7–5.0). The o-tolyl group introduces steric hindrance that reduces π-stacking and increases polar surface area exposure, which can influence passive membrane permeability and P-glycoprotein recognition [1].

Lipophilicity Drug-likeness ADME prediction

Antiproliferative Hit Status in HeLa Cervical Carcinoma Cells

In a PubChem deposited WST-8 antiproliferative screen against human HeLa cells (48 h incubation), CAS 848763-66-6 was classified as one of three active compounds among six tested, with activity ≤ 1 µM. This places the compound in a sub-micromolar activity tier that is not uniformly observed across close structural analogs lacking the 3,4-dimethoxybenzylidene motif [1].

Anticancer screening HeLa WST-8 assay

3,4-Dimethoxy vs. 2-Methoxy or 4-Methoxy Benzylidene: Predicted Metabolic Stability Advantage

The 3,4-dimethoxybenzylidene moiety present in CAS 848763-66-6 is predicted to exhibit slower oxidative O-demethylation by CYP450 isoforms compared to the 2-methoxy analog (CAS 848212-01-1), due to the electron-donating meta-methoxy group stabilizing the catechol-O-methyltransferase (COMT) recognition surface. In silico metabolism prediction tools (e.g., SOMP or SMARTCyp) consistently score 3,4-dimethoxybenzene derivatives as having longer intrinsic clearance half-lives than their 2-methoxy or 4-methoxy counterparts [1].

Metabolic stability CYP liability 1,2-dimethoxybenzene

o-Tolylpiperazine vs. Phenylpiperazine: Predicted pKa Shift and Solubility Profile

The o-tolyl group in CAS 848763-66-6 is predicted to lower the basicity of the piperazine N4 nitrogen (calculated pKa ≈ 8.3) compared to the unsubstituted phenylpiperazine analog (calculated pKa ≈ 8.9). This ~0.6 log unit reduction in basicity translates to a higher fraction of neutral species at pH 7.4 (approximately 11% vs. 3% for the phenyl analog), which can enhance passive diffusion across lipid bilayers [1].

Basicity Aqueous solubility Formulation

Evidence-Linked Application Scenarios for (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one


Cervical Cancer Hit-to-Lead Optimization Programs

The confirmed sub-micromolar antiproliferative activity against HeLa cells positions CAS 848763-66-6 as a viable hit compound for cervical cancer drug discovery. Its activity classification (Active, ≤1 µM) distinguishes it from inactive library analogs and supports its use as a starting scaffold for structure-activity relationship (SAR) expansion focused on improving potency and selectivity [1].

In Vivo Antinociceptive Comparator Studies Requiring Defined Opioidergic Tone

Given the demonstrated opioidergic involvement for structurally related thiazole-piperazine derivatives, CAS 848763-66-6 is appropriate as a tool compound for probing differential opioid receptor subtype engagement, particularly when a lower-lipophilicity analog (vs. para-tolyl) is desired to reduce off-target CNS accumulation [1].

Intracellular Target Engagement Assays Requiring Reduced Lysosomal Trapping

The predicted lower piperazine basicity (pKa ≈ 8.3) compared to the phenylpiperazine analog reduces lysosomal accumulation risk, making CAS 848763-66-6 a preferred choice for cellular thermal shift assays (CETSA) or NanoBRET target engagement studies where accurate measurement of free intracellular drug concentration is critical [1].

Metabolic Stability-Focused Probe Design

The 3,4-dimethoxybenzylidene moiety confers predicted metabolic stability advantages over 2-methoxy or 4-methoxy analogs, supporting the selection of CAS 848763-66-6 for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies where extended compound exposure is required for target modulation [1].

Quote Request

Request a Quote for (E)-5-(3,4-dimethoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.